Cas no 1784576-35-7 (Methyl 4-amino-1H-indazole-5-carboxylate)

Methyl 4-amino-1H-indazole-5-carboxylate structure
1784576-35-7 structure
商品名:Methyl 4-amino-1H-indazole-5-carboxylate
CAS番号:1784576-35-7
MF:C9H9N3O2
メガワット:191.186661481857
CID:5041368
PubChem ID:105444734

Methyl 4-amino-1H-indazole-5-carboxylate 化学的及び物理的性質

名前と識別子

    • Methyl 4-amino-1H-indazole-5-carboxylate
    • BS-46462
    • 1784576-35-7
    • E71258
    • Methyl4-amino-1H-indazole-5-carboxylate
    • インチ: 1S/C9H9N3O2/c1-14-9(13)5-2-3-7-6(8(5)10)4-11-12-7/h2-4H,10H2,1H3,(H,11,12)
    • InChIKey: BRIQXPYUAAYLER-UHFFFAOYSA-N
    • ほほえんだ: O(C)C(C1C=CC2=C(C=NN2)C=1N)=O

計算された属性

  • せいみつぶんしりょう: 191.069476538g/mol
  • どういたいしつりょう: 191.069476538g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 234
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 81

Methyl 4-amino-1H-indazole-5-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1214427-1g
Methyl 4-amino-1H-indazole-5-carboxylate
1784576-35-7 95%
1g
$800 2024-07-23
Chemenu
CM363821-250mg
methyl 4-amino-1H-indazole-5-carboxylate
1784576-35-7 95%+
250mg
$308 2023-02-17
Ambeed
A1241615-100mg
Methyl 4-amino-1H-indazole-5-carboxylate
1784576-35-7 95%
100mg
$126.0 2025-02-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS7508-500mg
methyl 4-amino-1H-indazole-5-carboxylate
1784576-35-7 95%
500mg
¥2578.0 2024-04-23
1PlusChem
1P01KLPP-250mg
Methyl4-amino-1H-indazole-5-carboxylate
1784576-35-7 95%
250mg
$208.00 2024-06-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS7508-250mg
methyl 4-amino-1H-indazole-5-carboxylate
1784576-35-7 95%
250mg
¥1807.0 2024-04-23
eNovation Chemicals LLC
Y1214427-1g
methyl 4-amino-1H-indazole-5-carboxylate
1784576-35-7 95%
1g
$550 2025-02-25
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CH636-200mg
Methyl 4-amino-1H-indazole-5-carboxylate
1784576-35-7 97%
200mg
1691.0CNY 2021-07-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CH636-50mg
Methyl 4-amino-1H-indazole-5-carboxylate
1784576-35-7 97%
50mg
678.0CNY 2021-07-17
Ambeed
A1241615-1g
Methyl 4-amino-1H-indazole-5-carboxylate
1784576-35-7 95%
1g
$517.0 2025-02-21

Methyl 4-amino-1H-indazole-5-carboxylate 関連文献

Methyl 4-amino-1H-indazole-5-carboxylateに関する追加情報

Introduction to Methyl 4-amino-1H-indazole-5-carboxylate (CAS No. 1784576-35-7)

Methyl 4-amino-1H-indazole-5-carboxylate, also known by its CAS number 1784576-35-7, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of indazoles, which are heterocyclic aromatic compounds with a wide range of applications in drug discovery and material science. The structure of Methyl 4-amino-1H-indazole-5-carboxylate consists of an indazole ring substituted with an amino group at position 4 and a methyl ester group at position 5. These functional groups confer unique chemical properties, making it a versatile molecule for various applications.

Recent studies have highlighted the potential of Methyl 4-amino-1H-indazole-5-carboxylate in the development of novel therapeutic agents. For instance, researchers have explored its role as a precursor in the synthesis of bioactive compounds targeting specific cellular pathways. The amino group at position 4 facilitates the formation of hydrogen bonds, which is crucial for interactions with biological molecules such as enzymes and receptors. Meanwhile, the methyl ester group at position 5 enhances the compound's solubility in organic solvents, making it easier to handle during synthesis and purification processes.

The synthesis of Methyl 4-amino-1H-indazole-5-carboxylate involves a multi-step process that typically starts with the preparation of indazole derivatives. One common approach is the condensation reaction between o-amino phenol and ketones or aldehydes under acidic conditions. This reaction forms the indazole ring system, which can then be further functionalized to introduce the amino and methyl ester groups. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yield.

In terms of applications, Methyl 4-amino-1H-indazole-5-carboxylate has shown promise in several areas. In drug discovery, it serves as a valuable building block for constructing complex molecules with potential pharmacological activities. For example, its derivatives have been investigated for their anti-inflammatory, antioxidant, and anticancer properties. Additionally, this compound has been utilized in material science as a precursor for organic semiconductors due to its conjugated aromatic system, which contributes to electronic conductivity.

Recent research has also focused on the environmental impact of Methyl 4-amino-1H-indazole-5-carboxylate and its degradation products. Studies have demonstrated that under certain conditions, this compound can undergo hydrolysis to form more stable or bioactive intermediates. Understanding these degradation pathways is essential for assessing its environmental fate and ensuring sustainable practices in its production and use.

In conclusion, Methyl 4-amino-1H-indazole-5-carboxylate (CAS No. 1784576-35) is a versatile compound with diverse applications in organic chemistry and pharmaceutical research. Its unique structure and functional groups make it an invaluable tool for developing new drugs and materials. As research continues to uncover its full potential, this compound is expected to play an increasingly important role in advancing scientific innovation across multiple disciplines.

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